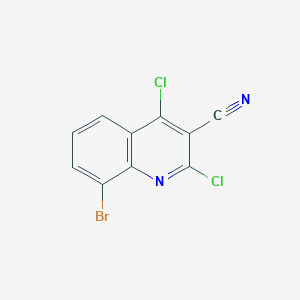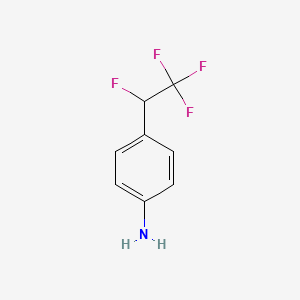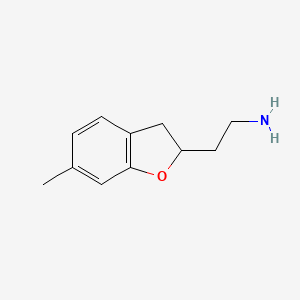![molecular formula C11H14OS B13159812 2-Butanone, 4-[(3-methylphenyl)thio]-](/img/structure/B13159812.png)
2-Butanone, 4-[(3-methylphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-[(3-methylphenyl)thio]- is an organic compound with the molecular formula C11H14OS It is a derivative of butanone, where a 3-methylphenylthio group is attached to the fourth carbon atom
Métodos De Preparación
The synthesis of 2-Butanone, 4-[(3-methylphenyl)thio]- can be achieved through several synthetic routes. One common method involves the reaction of 2-butanone with 3-methylphenylthiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-Butanone, 4-[(3-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-Butanone, 4-[(3-methylphenyl)thio]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-[(3-methylphenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
2-Butanone, 4-[(3-methylphenyl)thio]- can be compared with other similar compounds such as:
2-Butanone, 3-[(4-methylphenyl)thio]-: This compound has a similar structure but with the thioether group attached to the third carbon atom instead of the fourth.
4-Methylthio-2-butanone: This compound has a methylthio group attached to the fourth carbon atom but lacks the phenyl ring.
3-(P-tolylthio)butan-2-one: This compound has a p-tolylthio group attached to the third carbon atom.
The uniqueness of 2-Butanone, 4-[(3-methylphenyl)thio]- lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14OS |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
4-(3-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9-4-3-5-11(8-9)13-7-6-10(2)12/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
JHHAWWADKCXEFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)SCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)





![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)

![N-[(3,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B13159801.png)

